

# 3,4,5-Trifluorobenzyl bromide molecular structure and weight

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## Compound of Interest

Compound Name: 3,4,5-Trifluorobenzyl bromide

Cat. No.: B1333451

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## In-Depth Technical Guide: 3,4,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3,4,5-Trifluorobenzyl bromide** is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its utility as a versatile building block stems from the presence of a reactive benzyl bromide moiety, which is an excellent electrophile for nucleophilic substitution reactions. The trifluorinated phenyl ring imparts unique properties to the parent molecule and its derivatives, often enhancing biological activity, metabolic stability, and membrane permeability. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **3,4,5-Trifluorobenzyl bromide**.

### Molecular Structure and Properties

**3,4,5-Trifluorobenzyl bromide** possesses a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a bromomethyl group at the 1 position.

Table 1: Physicochemical Properties of **3,4,5-Trifluorobenzyl Bromide**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrF <sub>3</sub>	[1][2]
Molecular Weight	225.01 g/mol	[1][2]
CAS Number	220141-72-0	[1][2]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.689 g/mL at 25 °C	[1]
Boiling Point	44-46 °C at 1 mmHg	
Refractive Index	n <sub>20</sub> /D 1.5050	
Flash Point	65.6 °C (150.1 °F) - closed cup	

## Synthesis Protocol

The synthesis of **3,4,5-Trifluorobenzyl bromide** is typically achieved through the bromination of (3,4,5-Trifluorophenyl)methanol. A general and effective method involves the use of thionyl bromide.

Experimental Protocol: Synthesis of **3,4,5-Trifluorobenzyl Bromide** from (3,4,5-Trifluorophenyl)methanol[1]

- Materials:
  - (3,4,5-Trifluorophenyl)methanol (1.0 eq)
  - Thionyl bromide (2.0 eq)
  - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
  - Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
  - Water (H<sub>2</sub>O)
  - Magnesium sulfate (MgSO<sub>4</sub>)

- Ice
- Procedure:
  - Dissolve (3,4,5-Trifluorophenyl)methanol (40 mmol) in dichloromethane (150 ml).
  - Slowly add a solution of thionyl bromide (80 mmol) in dichloromethane (50 ml) to the stirred solution of the alcohol.
  - Stir the reaction mixture at room temperature for 16 hours.
  - Carefully pour the reaction mixture into ice-water (200 ml).
  - Separate the organic layer.
  - Wash the organic layer with saturated sodium bicarbonate solution (2 x 200 ml) and then with water (200 ml).
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Evaporate the solvent under reduced pressure to yield **3,4,5-Trifluorobenzyl bromide** as a pale yellow oil in quantitative yield. The crude product is often of sufficient purity for subsequent reactions without further purification.

## Applications in Drug Discovery: Synthesis of TRK Inhibitors

**3,4,5-Trifluorobenzyl bromide** is a key intermediate in the synthesis of potent and selective kinase inhibitors. One notable application is in the development of Tropomyosin Receptor Kinase (TRK) inhibitors, which are a class of targeted cancer therapeutics.<sup>[3]</sup>

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine-based TRK Inhibitor<sup>[3]</sup>

This protocol describes the synthesis of morpholino(3-((5-(3,4,5-trifluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)methanone, a potent TRK inhibitor.

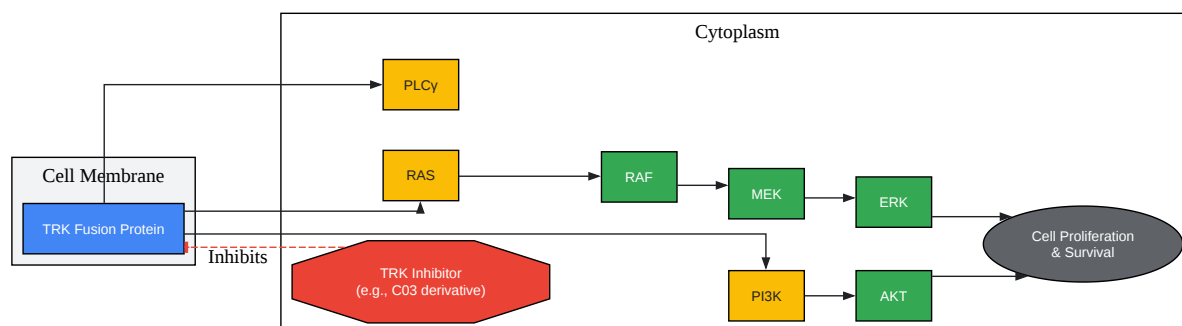
- Materials:

- **3,4,5-Trifluorobenzyl bromide**
- (3-Aminophenyl)(morpholino)methanone
- A suitable base (e.g., potassium carbonate, cesium carbonate)
- A suitable solvent (e.g., N,N-dimethylformamide, acetonitrile)
- General Procedure (Illustrative):
  - To a solution of the appropriate pyrazolo[3,4-b]pyridine precursor and (3-aminophenyl)(morpholino)methanone in a suitable solvent, add a base.
  - Add **3,4,5-Trifluorobenzyl bromide** to the reaction mixture.
  - Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction progress by TLC or LC-MS.
  - Upon completion, cool the reaction mixture to room temperature and quench with water.
  - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to afford the desired TRK inhibitor.

## Signaling Pathway in Cancer Therapy

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are activated by neurotrophins and play a crucial role in the development and function of the nervous system.<sup>[3]</sup> In various cancers, chromosomal rearrangements can lead to the fusion of TRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins. These fusion proteins are oncogenic drivers, activating downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Inhibitors synthesized using **3,4,5-Trifluorobenzyl bromide** target the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.



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Caption: TRK signaling pathway and the point of inhibition.

## Conclusion

**3,4,5-Trifluorobenzyl bromide** is a valuable and versatile reagent in modern organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties and reactivity make it an important building block for introducing trifluorinated moieties into complex molecules, thereby modulating their biological activity and physicochemical properties. The detailed synthetic protocols and understanding of its application in targeting key signaling pathways, such as the TRK pathway in cancer, underscore its significance for researchers and professionals in drug discovery and development.

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